molecular formula C8H7BrO3 B183164 methyl 5-bromo-2-hydroxybenzoate CAS No. 4068-76-2

methyl 5-bromo-2-hydroxybenzoate

Cat. No.: B183164
CAS No.: 4068-76-2
M. Wt: 231.04 g/mol
InChI Key: FJYDBKPPGRZSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-hydroxybenzoate (CAS 4068-76-2; C₈H₇BrO₃; molecular weight 231.05 g/mol) is a halogenated aromatic ester featuring a hydroxyl group at the 2-position and a bromine atom at the 5-position on the benzoate ring. It is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. The compound exhibits a nearly planar molecular geometry with weak π-π interactions and O–H⋯O hydrogen bonds forming C(6) chains in its crystal structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 5-bromo-2-hydroxybenzoate typically involves the bromination of methyl salicylate. The process can be summarized in the following steps :

    Dissolution: Methyl salicylate is dissolved in an ether or chlorinated alkane solvent.

    Bromination: Bromide, such as hydrobromic acid, is added to the solution at a low temperature.

    Purification: The product is purified through distillation or extraction.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and the use of industrial-grade solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

methyl 5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, brominated phenols, and other aromatic compounds .

Scientific Research Applications

methyl 5-bromo-2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets . The pathways involved include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Bromo-3-Hydroxybenzoate (Isomer)

  • Structural Differences: Substituent Positions: Bromine at 4-position, hydroxyl at 3-position. Crystallography: Crystallizes in the monoclinic P2₁/c space group (vs. P2₁ for the 5-bromo isomer), with distinct hydrogen-bonding patterns (e.g., zigzag chains vs. C(6) motifs) . Bond Parameters: Comparable bond lengths and angles, but divergent supramolecular architectures due to substituent positioning .
Property Methyl 5-Bromo-2-Hydroxybenzoate Methyl 4-Bromo-3-Hydroxybenzoate
CAS No. 4068-76-2 Not explicitly provided
Space Group P2₁ P2₁/c
Hydrogen Bond Motif C(6) chains Zigzag chains
π-π Interactions 3.98 Å (center-to-center) Not reported

Ethyl 5-Bromo-2-Hydroxybenzoate

  • Structural and Functional Differences: Ester Group: Ethyl (C₉H₉BrO₃; molecular weight 245.07 g/mol) vs. methyl. Physicochemical Properties: Higher hydrophobicity due to the ethyl group, leading to reduced solubility in polar solvents . Synthesis: Similar routes (e.g., esterification of 5-bromosalicylic acid with ethanol), but yields and purification steps may vary .
Property This compound Ethyl 5-Bromo-2-Hydroxybenzoate
Molecular Formula C₈H₇BrO₃ C₉H₉BrO₃
CAS No. 4068-76-2 37540-59-3
Solubility (Polar Solvents) Moderate Lower

Methyl 5-Amino-2-Bromo-4-Chlorobenzoate

  • Functional Modifications: Substituents: Amino (5-position), bromo (2-position), chloro (4-position). Applications: Enhanced utility in drug discovery due to multiple reactive sites for derivatization . Electronic Effects: The electron-donating amino group alters reactivity compared to the hydroxyl group in the parent compound .

Methyl 5-(2-Bromoacetyl)-2-Propoxybenzoate

  • Structural Complexity :
    • Additional Groups : Bromoacetyl and propoxy substituents increase steric bulk and reactivity (e.g., nucleophilic substitution at the acetyl group) .
    • Crystallography : Ester group deviates from planarity (dihedral angle = 41.65°), contrasting with the near-planar structure of this compound .

Key Research Findings

Crystal Engineering : The hydroxyl and ester groups direct hydrogen-bonded supramolecular architectures, influencing material properties like melting points and stability .

Bioactivity : Derivatives (e.g., bromoacetyl analogs) show promise in antihypertensive and antiulcer drug development .

Isomer-Specific Behavior : Positional isomerism (e.g., 4-bromo vs. 5-bromo) significantly impacts crystallization and intermolecular interactions .

Biological Activity

Methyl 5-bromo-2-hydroxybenzoate, commonly referred to as 5-bromo-2-hydroxybenzoate, is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a hydroxy group attached to a benzoate structure. Its molecular formula is C8H7BrO3. The presence of these functional groups contributes to its unique chemical reactivity and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxy group facilitates the formation of hydrogen bonds with proteins and nucleic acids, which is crucial for modulating enzyme activity and receptor interactions.
  • π–π Stacking Interactions : The planar structure of the compound allows it to engage in π–π stacking interactions with various biological targets, enhancing its binding affinity.
  • Enzyme Modulation : Research indicates that this compound can act as a biochemical probe in enzyme interaction studies, highlighting its significance in understanding metabolic pathways and drug development.

Biological Activities

This compound has been investigated for several biological activities:

  • Anti-inflammatory Properties : Studies have shown that it exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Preliminary research suggests that the compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways,
AnticancerInduces apoptosis in cancer cells
Enzyme InteractionModulates enzyme activity through binding,

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Study :
    • A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating conditions like arthritis or other inflammatory disorders.
  • Anticancer Research :
    • In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. These findings indicate its potential as a chemotherapeutic agent.
  • Enzyme Interaction Studies :
    • Research involving enzyme assays showed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility as a biochemical probe for studying metabolic processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-bromo-2-hydroxybenzoate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via esterification of 5-bromo-2-hydroxybenzoic acid using methyl iodide and a base (e.g., K₂CO₃) in acetone under reflux . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (excess methyl iodide to drive esterification). Solvent choice (polar aprotic vs. protic) and catalyst selection (e.g., DMAP) can improve yields. Purification via recrystallization or column chromatography is recommended for high purity.
Reaction Condition Example Parameters Yield Range
SolventAcetone, DMF60–85%
Temperature60–80°C-
Reaction Time12–24 hours-

Q. How do the bromine and hydroxyl substituents influence the compound's reactivity in nucleophilic substitution or coupling reactions?

  • Answer : The bromine atom at the 5-position acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group at the 2-position can participate in hydrogen bonding or serve as a directing group for electrophilic substitution. Steric and electronic effects from these groups may require protection/deprotection strategies (e.g., silylation of the hydroxyl group) to prevent side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm) .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~230 (for C₈H₇BrO₃) .
  • HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound?

  • Answer : Yield variations often arise from inefficient heat/mass transfer in large-scale reactions. Strategies include:

  • Using flow chemistry for better temperature control .
  • Optimizing solvent volume-to-surface-area ratios to prevent byproduct formation.
  • Conducting kinetic studies to identify rate-limiting steps (e.g., esterification vs. hydrolysis) .

Q. What strategies enhance regioselective functionalization of this compound for drug discovery?

  • Answer :

  • Directed C-H activation : Use the hydroxyl group as a directing meta-substitution .
  • Protecting groups : Temporarily block the hydroxyl group with TBSCl to direct bromine substitution at the 5-position .
  • Cross-coupling : Employ Pd catalysts with bulky ligands (e.g., SPhos) for selective coupling at the bromine site .

Q. How does the compound's stability vary under acidic, basic, or oxidative conditions, and how can degradation be mitigated?

  • Answer :

  • Acidic conditions : Ester hydrolysis may occur, generating 5-bromo-2-hydroxybenzoic acid. Stabilize by storing at neutral pH .
  • Basic conditions : Hydroxyl deprotonation can lead to nucleophilic attack on the ester. Use anhydrous conditions and inert atmospheres .
  • Oxidative conditions : Bromine may oxidize to Br₂; add antioxidants like BHT during reactions .

Q. What computational modeling approaches predict the compound's reactivity in novel reaction pathways?

  • Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide drug design .
  • Kinetic simulations : Model reaction pathways using software like Gaussian or ADF .

Q. How can this compound be utilized in cross-coupling reactions to synthesize complex bioactive molecules?

  • Answer :

  • Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .
  • Buchwald-Hartwig amination : Introduce amine functionalities for drug candidates .
  • Sonogashira coupling : Incorporate alkynes for materials science applications (e.g., OLEDs) .

Q. Methodological Notes

  • Safety : Always use personal protective equipment (PPE) and ensure proper ventilation due to potential irritant properties of intermediates .
  • Data Contradictions : Compare yields and spectral data across literature sources to identify outliers (e.g., solvent polarity effects) .
  • Theoretical Frameworks : Link experimental design to reaction mechanisms (e.g., SNAr vs. radical pathways) to resolve ambiguities .

Properties

IUPAC Name

methyl 5-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYDBKPPGRZSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193666
Record name Methyl 5-bromosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4068-76-2
Record name 5-Bromo-2-hydroxybenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4068-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4068-76-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-bromosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromosalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-hydroxybenzoate (152 g, 1.0 mol) in chloroform (500 mL) was added dropwise with stirring a solution of bromine (172 g, 1.08 mol) in chloroform (300 mL) at 10° C. After the addition, the solution was stirred at room temperature overnight. The mixture was diluted with dichloromethane (500 mL), washed with water (1 L×3), saturated sodium bicarbonate solution (500 mL), brine (500 mL), dried over anhydrous sodium sulfate and concentrated to give crude product. The crude product was re-crystallized from methanol to give methyl 5-bromo-2-hydroxybenzoate (192 g, yield 83%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ 3.96 (s, 3H), 6.89 (d, J=8.8 Hz, 1H), 7.52-7.55 (dd, J=8.8 Hz, J=2 Hz, 1H), 7.96 (d, J=2.8 Hz, 1H), 10.7 (s, 1H); LC-MS (ESI) m/z 233 [M+1]+.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 152 g (1.0 mole) of methyl salicylate and 500 ml of chloroform were added dropwise with stirring a solution of 172 g (1.08 mole) of bromine in 300 ml of chloroform at about 10° C. over a period of 6 hours. After the addition, the mixture was stirred at the same temperature for 1 hour. The reaction mixture was washed with water and then with an aqueous solution of sodium bicarbonate. Removal of the solvent gave 230 g of substantially pure methyl 5-bromosalicylate in 99.6% yield, M.P. 59° to 61.5° C.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-bromosalicylic acid (200 g, 0.92 mol) in methanol (2 L) was added thionylchloride (440 g, 3.7 mol) at 0° C. with stirring and then allowed to reflux at 70° C. for 40 h. Excess solvent was distilled off and to the crude residue was added EtOAc (2 L). The organic layer was washed with 10% cold aqueous NaHCO3 solution (2×1 L), brine and dried. The solvent was removed under vacuum to give the title compound as a low melting point solid (190 g, 89%). TLC: PetEther/EtOAc, 7:3, Rf: 0.6
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Br2 (52 g) was slowly added to a stirred solution of methyl salicylate (50 g; 330 mmol) in 300 mL acetic acid. The reaction mixture was stirred at rt. for 10 h, poured on ice-water and the precipitate recrystallized from MeOH, giving the sub-title compound in a 83% yield.
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.